tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
Overview
Description
“tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate” is a chemical compound with the CAS Number 1364423-55-1 . It has a molecular weight of 330.22 . The IUPAC name for this compound is tert-butyl 2- (4-bromophenoxy)ethyl (methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-18-12-7-5-11(15)6-8-12/h5-8H,9-10H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 330.22 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Metabolism in Insects and Mice
Research by Douch and Smith (1971) in The Biochemical Journal examined the metabolism of a compound similar to tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate, specifically m-tert.-butylphenyl N-methylcarbamate, in mice and various insect species. This study found significant species variation in the yields of different types of oxidation products, suggesting that N-demethylation and oxidation of the tert-butyl groups were catalyzed by different enzymes. This information is crucial for understanding the metabolic fate of such compounds in biological systems (Douch & Smith, 1971).
Comparative Cytotoxicity Studies
Nakagawa et al. (1994) in the Bulletin of Environmental Contamination and Toxicology conducted a comparative study of cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, in isolated rat hepatocytes. Although this research does not directly study this compound, it provides insights into the toxicity profiles of closely related carbamate compounds, which could inform further investigations into the safety and biological interactions of tert-butyl carbamates (Nakagawa et al., 1994).
Applications in Synthesis and Foldamer Study
A study by Abbas et al. (2009) in Acta Crystallographica Section E discussed the synthesis of a compound, Boc-AzAla-Ala-OMe, structurally similar to this compound. This compound was explored as a precursor for studying new classes of foldamer based on aza/α-dipeptide oligomerization, highlighting its potential application in synthetic and structural biology (Abbas et al., 2009).
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-18-12-7-5-11(15)6-8-12/h5-8H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPSXULSPMUNCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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